molecular formula C18H13ClN4OS3 B2919924 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 394234-16-3

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2919924
CAS No.: 394234-16-3
M. Wt: 432.96
InChI Key: ZMXYNUSBNVWFHP-UHFFFAOYSA-N
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Description

This molecular hybrid, 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide, is a sophisticated research compound designed for investigating novel therapeutic pathways in neuroscience and oncology. Its structure incorporates both a 1,3-benzothiazole and a 1,3,4-thiadiazole moiety, a architecture associated with high affinity for central nervous system targets . Specifically, the propanamide linker is a critical pharmacophore found in potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, which are pivotal for advanced pain research . The 1,3,4-thiadiazole core is a privileged scaffold well-documented in scientific literature for its broad bioactive properties, including antitumor and antimicrobial effects, making derivatives valuable tools for probing cell proliferation mechanisms and infectious disease processes . The strategic inclusion of the 2-chlorophenyl substituent can enhance metabolic stability and influence ligand-receptor interaction kinetics, thereby favoring a profile suitable for in vitro binding assays and functional characterization studies . This compound is intended for use by qualified researchers to explore the structure-activity relationships of bifunctional ligands and to elucidate complex signaling pathways involved in nociception and cancer cell proliferation. It serves as a key chemical probe for developing new treatments for neuropathic pain and MYC-driven cancers, representing a promising starting point for hit-to-lead optimization campaigns in drug discovery .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS3/c1-10(25-18-20-13-8-4-5-9-14(13)26-18)15(24)21-17-23-22-16(27-17)11-6-2-3-7-12(11)19/h2-10H,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXYNUSBNVWFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its structural characteristics, pharmacological implications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C14H11ClN4O3SC_{14}H_{11}ClN_{4}O_{3}S, with a molecular weight of approximately 350.78 g/mol. The structural uniqueness arises from the presence of both a benzothiazole and a thiadiazole ring, which are known for their diverse biological activities. The compound's structure is critical for its interaction with various biological targets.

PropertyValue
Molecular FormulaC14H11ClN4O3S
Molecular Weight350.78 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of thiadiazole have been linked to inhibition against various bacterial and fungal strains. The presence of the benzothiazole moiety may enhance this activity due to its ability to interact with microbial enzymes and cellular structures .

Antitumor Activity

The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve modulation of key cellular pathways associated with tumor growth and survival . For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against these cell lines.

Study 1: In Vitro Anticancer Activity

A study focused on synthesizing various derivatives of thiadiazole found that certain compounds exhibited significant antiproliferative effects on A549 and MCF-7 cells. Among these derivatives, one compound showed an IC50 value of 3.24 µM against A549 cells . This suggests a potential for developing new anticancer agents based on the structure of this compound.

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that several compounds showed significant activity against both Gram-positive and Gram-negative bacteria, supporting the notion that the thiadiazole ring plays a crucial role in antimicrobial action .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l)
  • Structure: Replaces the thiadiazole with an oxadiazole core and substitutes the benzothiazole with a 2-amino-thiazole group.
  • Properties :
    • Melting Point : 177–178°C .
    • Synthesis : Involves hydrazine hydrate and carbon disulfide under reflux, differing from thiadiazole-based routes .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
  • Structure : Incorporates a fused thiazolo-triazole ring and a 4-chlorophenyl group.
  • Properties :
    • Molecular Weight : 548.1 g/mol, significantly higher due to the triazole ring .
    • Solubility : Reduced solubility compared to the target compound, likely due to increased aromaticity.

Analogues with Varied Substituents

2-((5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)thio)-N-(3-Chlorophenyl)acetamide
  • Structure : Substitutes the 2-chlorophenyl with a 3-chlorophenyl group and replaces propanamide with acetamide.
5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-amine
  • Structure : Lacks the benzothiazole and propanamide moieties but retains the 2-chlorophenyl-thiadiazole core.
  • Synthesis : Uses POCl3 and N-phenylthiosemicarbazide under reflux, a common method for thiadiazole formation .
  • Activity : Simplified structure may limit multitarget activity but improve metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~450 (estimated) Not reported ~3.5
7l 367.46 177–178 2.8
Thiazolo-Triazole Derivative 548.1 Not reported 7.3

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